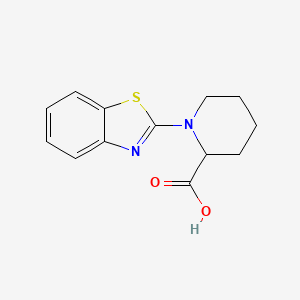

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Vorbereitungsmethoden

The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .

Industrial production methods often utilize more efficient and scalable processes. These may include one-pot multicomponent reactions, microwave irradiation, and other advanced techniques to enhance yield and purity .

Analyse Chemischer Reaktionen

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Recent research has highlighted the synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid, which have shown promising anticancer properties. A study evaluated a series of benzothiazole derivatives for their ability to inhibit ATR kinase, a crucial target in cancer therapy. The compound demonstrated significant inhibition of Chk1 phosphorylation in HeLa cells, indicating its potential as an effective anticancer agent .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | IC50 (µM) | Target Kinase | Cell Line |

|---|---|---|---|

| This compound | 3.995 | ATR | HeLa |

| Compound 2c | 5.0 | Chk1 | HeLa |

| Compound 7h | 2.0 | Chk1 | HeLa |

Inhibition of DNA Damage Response (DDR)

The compound's role in inhibiting the DNA damage response pathway is critical for its anticancer activity. By targeting ATR kinase, it disrupts the cellular mechanisms that allow cancer cells to survive genomic instability. This inhibition was confirmed through immunoblot assays that measured the expression levels of key proteins involved in the DDR signaling pathway .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure allows for various modifications that can enhance its biological activity. The incorporation of the benzothiazole moiety is particularly significant due to its known pharmacological properties .

Case Study Example: Inhibition of Cancer Cell Viability

A study conducted on a series of benzothiazole derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced cell viability inhibition compared to controls .

Future Directions and Research Potential

The ongoing research into benzothiazole derivatives suggests a promising future for compounds like this compound in drug development. Future studies should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific mechanisms through which these compounds exert their anticancer effects.

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

Piperidine-2-carboxylic acid: A key intermediate in the synthesis of piperidine-based compounds.

Benzothiazole: The parent compound, which forms the basis for many derivatives with diverse applications.

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a broader range of reactions and applications compared to its individual components .

Biologische Aktivität

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperidine ring, which contributes to its biological activity. The structural formula can be represented as follows:

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The benzothiazole ring is known to modulate enzyme activity, while the piperidine component may enhance binding affinity. These interactions can lead to various biological effects such as:

- Inhibition of enzyme activity

- Modulation of signaling pathways

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating better microbial inhibition than some standard reference compounds.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cervical cancer cells (HeLa) and breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| MDA-MB-231 | 18.4 | Inhibition of proliferation |

These results indicate that the compound's cytotoxic effects are dose-dependent and suggest potential for further development as an anticancer agent .

Study on Cervical Cancer Cells

A detailed investigation into the effects of this compound on HeLa cells revealed that treatment led to significant apoptosis induction. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death through apoptosis .

Research on Antimicrobial Efficacy

In a comparative study assessing antimicrobial activity, the compound was tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. Results demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent for infections .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBCPKMRCVDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.